molecular formula C11H12Cl3NO2 B3165508 3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one CAS No. 900015-32-9

3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one

Cat. No.: B3165508
CAS No.: 900015-32-9
M. Wt: 296.6 g/mol
InChI Key: YOWAMYPWPOTPNB-UHFFFAOYSA-N
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Description

3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one is an organic compound with the molecular formula C11H12Cl3NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is notable for its trichloroacetyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Trichloroacetyl Group: The trichloroacetyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the pyrrole with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Alkylation: The final step involves the alkylation of the pyrrole ring with a suitable alkyl halide to introduce the 3-methylbutan-1-one moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloroacetyl group to a trichloromethyl group or further to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroacetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Trichloromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one involves its interaction with specific molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The pyrrole ring may also interact with biological targets through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one: Similar structure but with a shorter alkyl chain.

    3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one: Similar structure but with a longer alkyl chain.

    3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]hexan-1-one: Similar structure but with an even longer alkyl chain.

Uniqueness

The uniqueness of 3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one lies in its specific combination of the trichloroacetyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The balance between hydrophobic and hydrophilic properties due to the trichloroacetyl and pyrrole groups, respectively, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO2/c1-6(2)3-9(16)7-4-8(15-5-7)10(17)11(12,13)14/h4-6,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWAMYPWPOTPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171052
Record name 3-Methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900015-32-9
Record name 3-Methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900015-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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